R-87366: A Technical Guide to its Mechanism of Action as an HIV-1 Protease Inhibitor
R-87366: A Technical Guide to its Mechanism of Action as an HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-87366 is a potent, water-soluble inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive overview of the mechanism of action of R-87366, detailing its inhibitory effects on HIV-1 protease, its impact on viral polyprotein processing, and its antiviral activity in both acutely and chronically infected cells. Quantitative data from key studies are presented, along with detailed representative experimental protocols for the assays used to characterize this compound. Visual diagrams are included to illustrate the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HIV-1 Protease
R-87366, with the chemical name (2S,3S)-3-[N-(quinoxaline-2-carbonyl)-L-asparaginyl]amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide, functions as a competitive inhibitor of the HIV-1 protease.[1] This viral enzyme is an aspartic protease that is essential for the maturation of infectious HIV virions.
During the late stages of the viral replication cycle, the HIV genome is translated into large polyprotein precursors, namely Gag and Gag-Pol. The HIV-1 protease is responsible for the specific cleavage of these polyproteins at multiple sites, releasing individual structural proteins (such as p17 matrix and p24 capsid) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic processing is a mandatory step for the assembly of a mature, infectious viral particle.
R-87366, as a transition-state mimetic, is designed to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its catalytic activity.[1] By preventing the cleavage of the Gag and Gag-Pol polyproteins, R-87366 leads to the production of immature, non-infectious viral particles.[1]
Signaling Pathway Diagram
Caption: Mechanism of R-87366 action on HIV-1 protease and viral maturation.
Quantitative Analysis of Inhibitory Activity
The potency of R-87366 has been quantified through various in vitro and cell-based assays. The key findings are summarized in the table below.
| Parameter | Value | Description | Cell Line/System |
| Ki | 11 nM | Inhibition constant for HIV protease. | Cell-free enzymatic assay |
| IC90 | 0.5 µM | 90% inhibitory concentration in acutely infected cells. | HIV-1IIIB in acutely infected cells |
| IC90 | 0.03-0.25 µM | 90% inhibitory concentration against clinical isolates. | Ex vivo assay with 5 out of 6 patient isolates |
| IC90 | 0.5 µM | 90% inhibitory concentration against a less sensitive clinical isolate. | Ex vivo assay with 1 out of 6 patient isolates |
| Water Solubility | 4.2 mg/ml at 25°C | Moderate water solubility. | N/A |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The precise parameters from the original 1997 study by Kakiuchi et al. were not available in the searched literature.
HIV-1 Protease Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of R-87366 against purified recombinant HIV-1 protease.
Methodology:
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Reagents and Materials:
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Recombinant HIV-1 Protease
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Fluorogenic peptide substrate (e.g., based on a known cleavage site)
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Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
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R-87366 stock solution in DMSO
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96-well microplate, fluorescence plate reader
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Procedure:
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A dilution series of R-87366 is prepared in the assay buffer.
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In a 96-well plate, the HIV-1 protease is pre-incubated with varying concentrations of R-87366 for 15 minutes at 37°C.
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The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate at multiple concentrations bracketing the Km value.
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The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using a fluorescence plate reader.
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Initial reaction velocities are calculated from the linear phase of the fluorescence curves.
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Data Analysis:
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The Ki value is determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.
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Antiviral Activity in Acutely Infected Cells (IC90 Determination)
Objective: To determine the concentration of R-87366 that inhibits HIV-1 replication by 90% in an acute infection model.
Methodology:
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Cells and Virus:
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A susceptible T-cell line (e.g., MT-4 or CEM)
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A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Procedure:
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Cells are seeded in a 96-well plate.
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A serial dilution of R-87366 is added to the wells.
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The cells are then infected with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
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The plates are incubated for 4-5 days at 37°C.
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After incubation, the cell culture supernatant is harvested.
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The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.
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Data Analysis:
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The percentage of inhibition of p24 production is calculated for each drug concentration relative to the virus control (no drug).
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The IC90 value is determined from the dose-response curve.
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Inhibition of Polyprotein Processing in Chronically Infected Cells
Objective: To confirm that R-87366 inhibits the proteolytic processing of the Gag polyprotein in chronically infected cells.
Methodology:
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Cells:
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A chronically infected T-cell line (e.g., Molt-4/HIV-1IIIB) that continuously produces viral particles.
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Procedure:
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The chronically infected cells are cultured in the presence of various concentrations of R-87366 (e.g., 0.25 µM and 0.5 µM) for 24-48 hours.
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After treatment, the cells are harvested and lysed.
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The cell lysates are separated by SDS-PAGE.
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A Western blot is performed using an antibody that recognizes the HIV-1 Gag protein.
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Data Analysis:
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The Western blot is analyzed for the accumulation of the p55 Gag precursor protein and a corresponding decrease in the mature p17 matrix protein in the R-87366-treated samples compared to the untreated control.
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Workflow Diagram
Caption: Workflow for analyzing HIV-1 Gag polyprotein processing.
Conclusion
R-87366 is a potent and specific inhibitor of HIV-1 protease. Its mechanism of action is well-defined, involving the direct binding to the enzyme's active site and subsequent blockage of viral polyprotein processing. This leads to the formation of immature, non-infectious virions, thereby inhibiting viral replication. The quantitative data underscores its high potency against both laboratory strains and clinical isolates of HIV-1, highlighting its potential as an antiretroviral agent. The methodologies described provide a framework for the continued study and characterization of this and similar compounds.
